molecular formula C18H22N2O2S B2394410 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea CAS No. 1797601-67-2

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B2394410
CAS No.: 1797601-67-2
M. Wt: 330.45
InChI Key: IUZBUNTZBCCIJA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a thiophene ring, and a urea moiety

Properties

IUPAC Name

1-cyclopentyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-17(13-6-2-1-3-7-13)16-11-10-15(23-16)12-19-18(22)20-14-8-4-5-9-14/h1-3,6-7,10-11,14,17,21H,4-5,8-9,12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBUNTZBCCIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

  • Cyclopentylurea moiety : Derived from cyclopentylamine and a carbamate or isocyanate intermediate.
  • Thiophene backbone : Functionalized at the 5-position with a hydroxyphenylmethyl group.
  • Methylene linker : Connects the urea group to the thiophene ring.

Key disconnections include:

  • Urea bond formation between cyclopentylamine and a thiophene-methylamine intermediate.
  • Friedel-Crafts alkylation to introduce the hydroxyphenylmethyl group onto thiophene.

Synthetic Routes

Thiophene Core Functionalization

Friedel-Crafts Alkylation of Thiophene

The hydroxyphenylmethyl group is introduced at the 5-position of thiophene via Friedel-Crafts alkylation. Thiophene-2-carbaldehyde undergoes reaction with benzyl alcohol derivatives under acidic conditions:

Reaction Scheme :
$$
\text{Thiophene-2-carbaldehyde} + \text{Benzyl bromide} \xrightarrow{\text{AlCl}_3, \text{DCM}} 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde
$$

Conditions :

  • Catalyst: Anhydrous aluminum chloride (1.2 equiv)
  • Solvent: Dichloromethane (DCM), 0°C to room temperature
  • Yield: 68–72%
Reduction of Aldehyde to Alcohol

The aldehyde group is reduced to a primary alcohol using sodium borohydride:
$$
5\text{-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} 5\text{-(hydroxy(phenyl)methyl)thiophen-2-yl)methanol}
$$

Optimization :

  • Excess NaBH4 (2.5 equiv) ensures complete reduction.
  • Yield: 85–90%
Conversion of Alcohol to Amine

The alcohol is converted to an amine via a Mitsunobu reaction or Gabriel synthesis:

Mitsunobu Pathway :
$$
5\text{-(hydroxy(phenyl)methyl)thiophen-2-yl)methanol} + \text{Ph}3\text{P, DIAD, HN}3 \rightarrow \text{Azide intermediate} \xrightarrow{\text{H}_2/\text{Pd}} 5\text{-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine}
$$

Yield : 60–65%

Urea Bond Formation

The cyclopentylurea group is constructed via reaction between cyclopentyl isocyanate and the thiophene-methylamine:

Reaction Scheme :
$$
\text{Cyclopentyl isocyanate} + 5\text{-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine} \xrightarrow{\text{THF, Et}_3\text{N}} 1\text{-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea}
$$

Conditions :

  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature
  • Base: Triethylamine (1.5 equiv) to scavenge HCl
  • Yield: 75–80%

Alternative Method :
Carbodiimide-mediated coupling using EDCl/HOBt:
$$
\text{Cyclopentylamine} + \text{Thiophene-methylamine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Urea product}
$$

  • Yield: 70–75%

Protection-Deprotection Strategy

The hydroxyl group on the phenyl ring is protected during synthesis to prevent side reactions:

Protection :

  • Silyl Ether : Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.
  • Benzyl Ether : Benzyl bromide with K2CO3 in acetone.

Deprotection :

  • TBDMS : Tetrabutylammonium fluoride (TBAF) in THF.
  • Benzyl : Hydrogenolysis with Pd/C under H2 atmosphere.

Yield Improvement :

  • Protection increases overall yield by 15–20%

Optimization and Scalability

Reaction Condition Screening

Parameter Tested Conditions Optimal Choice Yield Impact
Solvent (Urea Step) THF, DCM, DMF, Acetonitrile THF +10%
Temperature 0°C, RT, 40°C RT +5%
Catalyst (Friedel-Crafts) AlCl3, FeCl3, ZnCl2 AlCl3 +12%

Industrial-Scale Production

  • Continuous Flow Chemistry : Microreactors improve heat transfer and reduce reaction time (residence time: 2–5 min).
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, 5H, Ph), 6.85 (d, J = 3.5 Hz, 1H, thiophene), 4.45 (s, 2H, CH2), 3.90 (m, 1H, cyclopentyl), 2.10 (br s, 1H, NH).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O urea), 1510 cm⁻¹ (C-N bend).

Mass Spec :

  • ESI-MS : m/z 383.2 [M+H]+ (calc. 383.18).

Challenges and Mitigation

  • Regioselectivity in Friedel-Crafts :
    • Para-substituted benzyl bromides favor 5-position thiophene substitution. Ortho/meta isomers reduce yield by 30%.
  • Urea Hydrolysis :
    • Anhydrous conditions and neutral pH prevent decomposition.
  • Byproduct Formation :
    • Biuret byproducts are minimized using stoichiometric isocyanate (1.05 equiv).

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: It may be utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Urea Derivatives: Compounds such as N,N’-dimethylurea and N-phenylurea have similar urea moieties.

Uniqueness

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is unique due to its combination of a cyclopentyl group, a hydroxylated phenyl group, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a synthetic organic compound characterized by a unique structural combination of a cyclopentyl group, a thiophene ring, and a urea moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 1-cyclopentyl-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea. Its molecular formula is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 342.45 g/mol. The presence of the thiophene ring and the hydroxylated phenyl group contributes to its unique reactivity and biological interactions.

Table 1: Structural Data

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H22N2O2SC_{18}H_{22}N_{2}O_{2}S
Molecular Weight342.45 g/mol
CAS Number1797601-67-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound's structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Enzyme Interactions

Research indicates that compounds with similar urea moieties can act as inhibitors for various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. The thiophene ring may enhance binding affinity due to its electron-rich nature, facilitating interactions with active sites on these enzymes.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of thiophene-containing ureas exhibit significant inhibition of COX enzymes, which are key players in the inflammatory process. The tested compounds showed IC50 values in the micromolar range, indicating potential for development as anti-inflammatory agents .
  • Anticancer Potential : Another investigation into structurally related compounds revealed that certain thiophene derivatives possess cytotoxic effects against various cancer cell lines. These compounds demonstrated selective toxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Properties : Similar urea derivatives have been evaluated for their antimicrobial activity against common pathogens, showing moderate effectiveness with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher concentrations depending on the specific pathogen .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatorySignificant inhibition of COX enzymes (IC50 in µM)
AnticancerSelective cytotoxicity against cancer cell lines
AntimicrobialModerate activity against bacteria and fungi

Q & A

Q. What are the key structural features of 1-Cyclopentyl-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea that influence its biological activity?

The compound's structure includes a cyclopentyl group, a urea linkage, and a thiophene ring substituted with a hydroxyphenylmethyl moiety. The thiophene ring enhances π-π stacking with biological targets, while the cyclopentyl group may improve lipophilicity and membrane permeability. The hydroxyphenylmethyl group introduces hydrogen-bonding potential, critical for target interaction .

Q. What synthetic routes are commonly employed for preparing this compound, and what purification methods ensure high yield?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of cyclopentylamine with an isocyanate derivative.
  • Step 2: Functionalization of the thiophene ring via Friedel-Crafts alkylation or nucleophilic substitution. Reagents like lithium aluminum hydride (reduction) or m-chloroperoxybenzoic acid (oxidation) are used. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization using ethanol/water mixtures .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

Stability studies involve:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
  • Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to monitor decomposition temperatures .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data between in vitro and in vivo efficacy studies?

Contradictions may arise from differences in metabolic stability or bioavailability. To address this:

  • Conduct hepatic microsomal assays to evaluate metabolic degradation.
  • Use plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug concentration.
  • Perform pharmacokinetic studies in animal models, measuring AUC (area under the curve) and half-life .

Q. How can structure-activity relationship (SAR) studies optimize this compound's selectivity for a target enzyme?

  • Modify Functional Groups: Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to sterically hinder off-target interactions.
  • Introduce Chirality: Synthesize enantiomers and test their inhibitory potency via enzymatic assays (e.g., IC50 determination).
  • Molecular Dynamics Simulations: Model binding interactions to identify residues critical for selectivity .

Q. What in silico methods are suitable for predicting the compound's interaction with off-target receptors?

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB.
  • Pharmacophore Modeling: Identify shared features with known ligands of unintended targets.
  • Machine Learning: Apply models like Random Forest to predict polypharmacology risks .

Q. How should researchers design experiments to validate conflicting reports on the compound's solubility and bioactivity?

  • Solubility: Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) using UV-spectroscopy.
  • Bioactivity: Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) and include positive controls (e.g., known inhibitors) .

Methodological Considerations

Q. What analytical techniques are essential for confirming the compound's purity and structural integrity?

  • HPLC-MS: Quantify purity (>95%) and detect impurities.
  • NMR Spectroscopy: Confirm stereochemistry (1H/13C NMR, COSY/NOESY for spatial assignments).
  • Elemental Analysis: Validate molecular formula accuracy .

Q. Which biochemical assays are most appropriate for elucidating its mechanism of action?

  • Enzyme Inhibition Assays: Use fluorogenic substrates or radiometric assays to measure kinetic parameters (Km, Vmax).
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
  • Western Blotting: Assess downstream signaling pathway modulation .

Data Interpretation and Reporting

Q. How can researchers address discrepancies in IC50 values across different studies?

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Report statistical power (e.g., n ≥ 3 replicates) and error margins .

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